
Urea, 1-(2-adamantyl)-3-methyl-3-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(2-adamantyl)-3-methyl-3-nitroso- is a compound that features a unique adamantane structure. Adamantane is a tricyclic hydrocarbon that is known for its stability and rigidity. The incorporation of the adamantane moiety into various compounds often imparts unique physical and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-(2-adamantyl)-3-methyl-3-nitroso- typically involves the functionalization of the adamantane core. One common method is the nitration of 1-(2-adamantyl)-3-methylurea, followed by the introduction of the nitroso group. The reaction conditions often require the use of strong acids and oxidizing agents to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and nitrosation reactions. The process would need to be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Urea, 1-(2-adamantyl)-3-methyl-3-nitroso- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be further oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The adamantane core can undergo substitution reactions, where functional groups are introduced at specific positions on the adamantane ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents or organometallic reagents for introducing various functional groups.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted adamantane derivatives.
Aplicaciones Científicas De Investigación
Urea, 1-(2-adamantyl)-3-methyl-3-nitroso- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of urea, 1-(2-adamantyl)-3-methyl-3-nitroso- involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The nitroso group can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-adamantyl)-3-methylurea: Lacks the nitroso group but shares the adamantane core.
1-(2-adamantyl)-3-nitroso-urea: Similar structure but without the methyl group.
Adamantane derivatives: Various compounds with the adamantane core but different functional groups.
Uniqueness
Urea, 1-(2-adamantyl)-3-methyl-3-nitroso- is unique due to the combination of the adamantane core with the nitroso and methyl groups. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other adamantane derivatives.
Propiedades
Número CAS |
81498-81-9 |
|---|---|
Fórmula molecular |
C12H19N3O2 |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
3-(2-adamantyl)-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C12H19N3O2/c1-15(14-17)12(16)13-11-9-3-7-2-8(5-9)6-10(11)4-7/h7-11H,2-6H2,1H3,(H,13,16) |
Clave InChI |
BVEZXEILYDMZNP-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)NC1C2CC3CC(C2)CC1C3)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




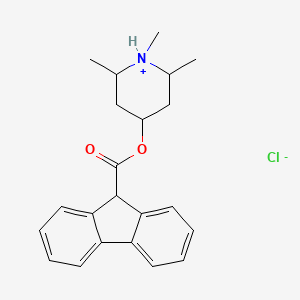
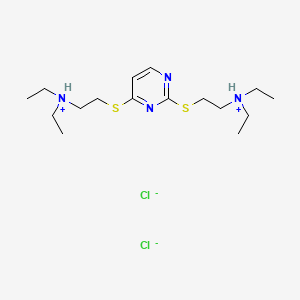
![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)
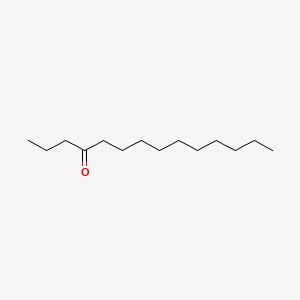
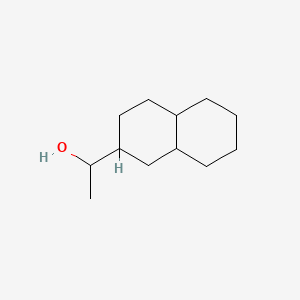
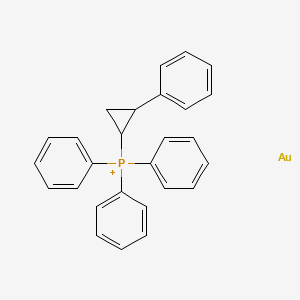
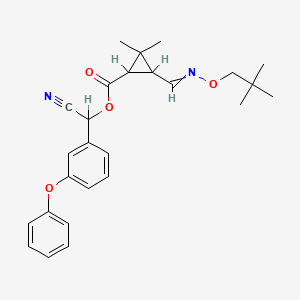
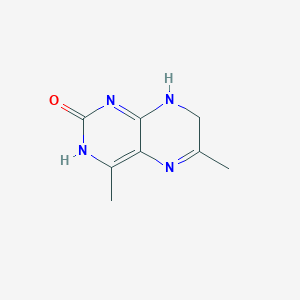
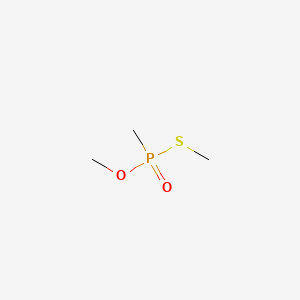
![7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine](/img/structure/B13789769.png)
![N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13789772.png)
